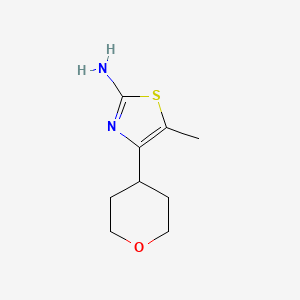

5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. nih.govwisdomlib.org This structural motif is not only present in a variety of natural products, such as vitamin B1 (thiamine), but also serves as a fundamental scaffold in numerous synthetic compounds with significant biological activity. nih.goveurekaselect.com The unique electronic properties and reactivity of the thiazole ring make it a versatile building block in the design of novel therapeutic agents. nih.gov

Thiazole-containing compounds exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govmdpi.com This wide spectrum of bioactivity has made the thiazole nucleus a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets. drugbank.com Its derivatives are integral to several clinically approved drugs, such as the antiretroviral agent Ritonavir and the anticancer drug Dasatinib, highlighting the profound impact of this heterocycle on modern medicine. nih.govnih.gov The continuous exploration of thiazole derivatives is driven by the quest for new chemical entities with improved efficacy and novel mechanisms of action. semanticscholar.orgbohrium.com

Overview of 2-Aminothiazole (B372263) Scaffolds in Medicinal Chemistry and Chemical Biology

Within the diverse family of thiazole derivatives, the 2-aminothiazole scaffold is of particular importance in medicinal chemistry and drug discovery. nih.govmdpi.com This structure is characterized by an amine group at the 2-position of the thiazole ring, which serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration. researchgate.net The 2-aminothiazole core is a key component of several clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib. nih.gov

The academic and pharmaceutical research communities have extensively investigated 2-aminothiazole derivatives, revealing their potential to modulate a wide range of biological targets. drugbank.com These compounds have demonstrated potent activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral effects. nih.govmdpi.com The structural versatility of the 2-aminothiazole scaffold allows for systematic modifications at various positions on the thiazole ring, enabling the fine-tuning of pharmacological profiles and structure-activity relationships (SAR). nih.govmdpi.com This adaptability has cemented the 2-aminothiazole framework as a highly attractive starting point for the development of novel therapeutic candidates. nih.gov

Contextualization of 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine within Substituted Thiazole-Amine Chemical Space

The compound this compound represents a specific substitution pattern on the core 2-aminothiazole scaffold. Its structure is defined by a methyl group at the 5-position and a saturated heterocyclic oxane (also known as tetrahydropyran) ring at the 4-position. While direct and extensive research on this exact molecule is not widely published, its chemical space can be understood by analyzing its constituent parts and comparing them to known thiazole derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂OS |

| Molecular Weight | 198.29 g/mol |

| IUPAC Name | This compound |

The synthesis of such a compound would likely follow the well-established Hantzsch thiazole synthesis. nih.govderpharmachemica.com This method typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comorganic-chemistry.org For this compound, a plausible synthetic precursor would be 1-bromo-1-(oxan-4-yl)propan-2-one, which upon reaction with thiourea, would yield the target 2-aminothiazole.

The substituents on the thiazole ring are critical for defining the molecule's properties. The methyl group at the 5-position is a common feature in many biologically active thiazoles. The most distinctive feature is the oxan-4-yl group at the 4-position. The incorporation of saturated heterocycles like oxane is a deliberate strategy in modern medicinal chemistry. bohrium.comresearchgate.net These non-aromatic, three-dimensional structures can significantly improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing new vectors for interaction with biological targets, a concept that moves away from the more traditional flat aromatic structures. bohrium.comnih.gov

Rationale for Academic Investigation of Novel Thiazole-Amine Derivatives

The academic pursuit of novel thiazole-amine derivatives is propelled by several key factors. A primary driver is the urgent need for new therapeutic agents to address significant global health challenges, such as the rise of drug-resistant cancers and infectious diseases. nih.govbohrium.com The proven track record of thiazole-containing drugs provides a strong validation for this scaffold as a source of new drug candidates. nih.gov

Academic research into novel derivatives like this compound allows for the systematic exploration of chemical space. By introducing diverse and underexplored substituents, such as saturated heterocycles, researchers can investigate new structure-activity relationships and potentially uncover compounds with novel mechanisms of action or improved selectivity for their targets. nih.govmdpi.com The synthesis and study of these new molecules contribute fundamental knowledge to the fields of organic and medicinal chemistry, providing insights into reaction mechanisms, molecular interactions, and the principles of drug design. jpionline.org Furthermore, the development of efficient and environmentally benign synthetic methodologies for these compounds is an important area of academic inquiry. nih.gov Ultimately, the investigation of novel thiazole-amine derivatives aims to expand the arsenal (B13267) of potential therapeutics and deepen the understanding of how chemical structure dictates biological function.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEMBTVKXXXPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 4 Oxan 4 Yl 1,3 Thiazol 2 Amine and Analogous Structures

Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Ring Synthesis

The 2-aminothiazole scaffold is a privileged structure in numerous biologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methods.

Hantzsch Thiazole (B1198619) Synthesis and Its Variants

The most prominent and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. For the synthesis of 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine, the key starting materials would be 1-bromo-1-(oxan-4-yl)propan-2-one and thiourea.

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Modern variants of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. These modifications include the use of microwave irradiation, ultrasound, and various catalysts. nih.govnih.gov For instance, solid-phase synthesis and the use of ionic liquids as solvents have also been explored to facilitate product isolation and purification.

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for the formation of the 2-aminothiazole ring. One such approach involves the reaction of α,β-unsaturated ketones with thiourea in the presence of an oxidizing agent. Another method utilizes the reaction of active methylene (B1212753) ketones with thiourea and an iodine source, which proceeds through an in situ α-iodination of the ketone followed by condensation and cyclization. nih.gov

Furthermore, multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules in a single step. For 2-aminothiazoles, three-component reactions involving a ketone, a source of sulfur (like thiourea), and a halogenating agent can provide a direct route to the desired scaffold. chemimpex.com

Strategies for Incorporating the Oxane Moiety into Thiazole Scaffolds

The key to synthesizing this compound lies in the effective incorporation of the oxane (tetrahydropyran) ring at the 4-position of the thiazole core. The most straightforward strategy involves utilizing a pre-functionalized starting material, specifically a ketone bearing the oxane moiety.

For the target molecule, the essential precursor is 1-(oxan-4-yl)propan-1-one (B1597353), also known as 4-acetyltetrahydropyran. organic-chemistry.org This ketone can be synthesized through various organic transformations, including the Grignard reaction of tetrahydropyran-4-carbonitrile with a methylmagnesium halide, followed by hydrolysis. Once obtained, this ketone can be subjected to α-halogenation (e.g., bromination) to yield the corresponding α-haloketone, which is the key reactant for the Hantzsch synthesis.

An alternative approach involves the functionalization of a pre-formed thiazole ring. However, this is generally less efficient for introducing a saturated heterocyclic substituent like oxane compared to building the thiazole ring around the desired moiety.

Advanced Synthetic Techniques for Improved Yield and Selectivity

To enhance the efficiency and sustainability of 2-aminothiazole synthesis, several advanced techniques have been developed.

One-Pot Synthetic Procedures for 2-Aminothiazoles

One-pot syntheses offer significant advantages by minimizing the need for isolation and purification of intermediates, thereby saving time and resources. Several one-pot methods for the synthesis of 2-aminothiazoles have been reported. A common approach involves the in situ generation of the α-haloketone from the corresponding ketone, followed by the addition of thiourea. For the synthesis of this compound, this would entail reacting 1-(oxan-4-yl)propan-1-one with a halogenating agent (e.g., N-bromosuccinimide) and then adding thiourea to the same reaction vessel.

Electrochemical methods have also been developed for the one-pot synthesis of 2-aminothiazoles from active methylene ketones and thioureas, offering a greener alternative to traditional oxidizing agents.

Role of Catalysis in Thiazole Derivative Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of thiazole derivatives is no exception. Various catalysts have been employed to improve the efficiency of the Hantzsch synthesis and related reactions. These include both homogeneous and heterogeneous catalysts.

Lewis acids and Brønsted acids can catalyze the condensation and cyclization steps. More recently, the use of environmentally friendly and reusable solid catalysts, such as clays (B1170129) and zeolites, has gained attention. nih.gov For instance, chitosan (B1678972) and its derivatives have been used as eco-friendly biocatalysts in the synthesis of thiazoles under ultrasonic irradiation, leading to high yields and short reaction times. nih.gov The use of catalytic systems can lead to milder reaction conditions, improved selectivity, and easier product work-up.

Below is a table summarizing various synthetic approaches for 2-aminothiazole derivatives, which are applicable to the synthesis of the target compound.

| Synthetic Method | Key Reactants | Conditions | Advantages |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | Typically reflux in a solvent (e.g., ethanol) | Well-established, versatile |

| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Microwave irradiation | Reduced reaction times |

| One-Pot Synthesis | Ketone, Halogenating Agent, Thiourea | Single reaction vessel | Procedural simplicity, time-saving |

| Catalytic Synthesis | Ketone, Thiourea, Oxidant | Various catalysts (e.g., iodine, chitosan) | Milder conditions, improved yields |

| Electrochemical Synthesis | Active Methylene Ketone, Thiourea | Electrolysis | Avoids chemical oxidants |

Continuous Flow Reaction Methodologies in Heterocycle Synthesis

The synthesis of 2-aminothiazoles, the structural class to which this compound belongs, has been significantly advanced by the application of continuous flow chemistry. This methodology offers enhanced reaction efficiency, safety, and scalability compared to traditional batch methods. acs.org Flow chemistry protocols have been successfully developed for the synthesis of various bioactive 2-aminothiazoles, starting directly from aldehydes. acs.orgfigshare.com

A key strategy involves a two-step continuous flow process. acs.org The first step is the α-bromination of an appropriate ketone or aldehyde precursor. In a flow system, the direct use of bromine for α-bromination of aldehydes has been shown to achieve high efficiency and excellent chemoselectivity, with superior control over mono- versus di-bromination compared to batch reactions. acs.org The highly corrosive and toxic nature of bromine is also more safely managed within a closed-loop flow system. acs.org

The second step is the cyclization of the α-bromo intermediate with thiourea to form the 2-aminothiazole ring. acs.org A significant challenge in translating this step to a continuous flow process is the solubility of reagents and intermediates. For instance, in the synthesis of certain analogs, the use of ethanol (B145695) as a solvent, common in batch synthesis, led to the formation of insoluble solids. acs.org Researchers overcame this by employing a mixed methanol/water (MeOH/H₂O) solvent system, which successfully dissolved the intermediates and allowed the reaction mixture to remain as a clear, transparent solution suitable for a continuous flow process. acs.org This adaptation was crucial for obtaining the desired product in good yield. acs.org

By integrating the α-bromination, 2-aminothiazole formation, and subsequent reaction steps, even more complex molecules can be assembled in a continuous, multi-step flow synthesis. acs.org This approach minimizes manual handling of intermediates and streamlines the production process.

| Parameter | Description | Advantage in Flow Chemistry | Reference |

|---|---|---|---|

| Reactants | Aldehydes, Bromine, Thiourea | Direct use of aldehydes as starting materials. acs.org | acs.org |

| Key Steps | 1. α-Bromination 2. Cyclization with Thiourea | Integration into a two- or three-step continuous process. acs.org | acs.org |

| Solvent System | Mixed MeOH/H₂O can be used to improve solubility. | Maintains a homogeneous solution, preventing clogging of reactors. acs.org | acs.org |

| Safety | Enclosed system for handling hazardous reagents like bromine. | Reduces operator exposure and enhances process safety. acs.org | acs.org |

| Selectivity | Controlled mono-bromination of aldehydes. | Superior mono/dibromination selectivity compared to batch methods. acs.org | acs.org |

Purification and Isolation Techniques for Academic Research Scale

Following the synthesis of this compound or its analogs, purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. On an academic research scale, several standard techniques are employed.

The progress of the reaction and the purity of the subsequent fractions are typically monitored by Thin Layer Chromatography (TLC) . derpharmachemica.com For the definitive isolation of 2-aminothiazole derivatives, column chromatography is a widely used and effective method. derpharmachemica.comnumberanalytics.comexcli.de This technique separates compounds based on their differential adsorption to a stationary phase, commonly silica (B1680970) gel. excli.degoogle.com The choice of the mobile phase (eluent) is critical for achieving good separation. A common eluent system for aminothiazole derivatives involves a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. google.com To prevent the amine product from streaking on the acidic silica gel, a small amount of a basic modifier, such as triethylamine, is often added to the mobile phase. google.com

Crystallization or recrystallization is another powerful purification technique, particularly for obtaining high-purity solid compounds. numberanalytics.comexcli.de This method relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. An impure solid is dissolved in a hot solvent and, as the solution cools, the desired compound preferentially crystallizes out, leaving impurities behind in the solution. Ethanol is a solvent that has been successfully used for the recrystallization of 2-aminothiazole derivatives.

For more challenging separations or for analytical purposes to confirm purity, High-Performance Liquid Chromatography (HPLC) can be utilized. numberanalytics.comresearchgate.net HPLC offers higher resolution and efficiency compared to standard column chromatography. researchgate.net

The identity and purity of the final isolated compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. derpharmachemica.comnumberanalytics.com

| Technique | Purpose | Typical Implementation for 2-Aminothiazoles | Reference |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | Silica gel plates with ethyl acetate/petroleum ether eluent. | derpharmachemica.com |

| Column Chromatography | Primary purification and isolation. | Stationary Phase: Silica Gel. Mobile Phase: e.g., Ethyl acetate: petroleum ether/triethylamine (1:8/1‰). google.com | derpharmachemica.comnumberanalytics.comexcli.degoogle.com |

| Recrystallization | Final purification of solid products. | Using solvents like ethanol to obtain pure crystals. | numberanalytics.comexcli.de |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purity analysis. | Used for both analytical and preparative-scale purification. researchgate.net | numberanalytics.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the isolated compound. | Provides detailed information on the molecular structure. numberanalytics.com | numberanalytics.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Thiazole Amine Scaffolds

Analysis of Substituent Effects on the Thiazole (B1198619) Core and Oxane Moiety

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore and a critical structural feature in numerous biologically active compounds, including kinase inhibitors. nih.govacs.orgnih.gov Its primary amino group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling it to form crucial interactions within the binding sites of proteins. nih.gov In many SAR studies of 2-aminothiazole-based kinase inhibitors, this group is essential for activity, often forming a key hydrogen bond with a hinge region residue in the ATP-binding pocket of the kinase. acs.org

Modification of this amino group can have profound effects on biological activity. For instance, acylation or substitution can either enhance or diminish potency depending on the target. In the development of antitubercular agents, derivatization of the 2-amino position with substituted benzoyl groups led to a significant improvement in activity, highlighting the flexibility of this position for introducing new interactions. nih.gov Conversely, in other contexts, maintaining the primary amine is crucial, and its replacement or substitution leads to a complete loss of function. This indicates that the 2-amino group is a key anchor point for molecular recognition.

The methyl group at the 5-position of the thiazole ring influences the molecule's properties through both steric and electronic effects. As an electron-donating group, the methyl substituent increases the electron density of the thiazole ring, which can enhance its basicity and nucleophilicity. globalresearchonline.netanalis.com.my This alteration in electronic character can affect the strength of interactions with biological targets and influence the molecule's pharmacokinetic profile.

From a steric perspective, the methyl group occupies a specific region of space that can be critical for receptor fit. Depending on the topology of the binding pocket, this group can either be beneficial, engaging in favorable hydrophobic interactions, or detrimental, causing a steric clash that prevents optimal binding. SAR studies on various thiazole series have shown mixed effects for a C5-methyl group. In some anticancer analogues, the presence of a methyl group at the C4 or C5 position was found to decrease potency. nih.gov In contrast, other studies have found that small alkyl groups in this position are tolerated or can contribute positively to activity. tandfonline.com Therefore, the role of the 5-methyl group is highly context-dependent and represents a key point for modification in lead optimization.

The oxan-4-yl (tetrahydropyran-4-yl) group at the 4-position is a non-aromatic, sp³-rich, and flexible substituent that significantly impacts the molecule's three-dimensional shape, solubility, and metabolic stability. Unlike planar aryl groups often found at this position, the oxane ring adopts a chair conformation, projecting its substituent vector into a specific region of space. This conformational preference can act as a "conformational lock," restricting the rotational freedom of the bond between the thiazole and oxane rings and presenting a defined geometry for receptor interaction. nih.govnih.gov

The presence of the ether oxygen in the oxane ring introduces polarity and a hydrogen bond acceptor site, which can improve aqueous solubility and allow for additional interactions with the biological target. nih.gov The replacement of more lipophilic or metabolically labile groups (like a gem-dimethyl group) with cyclic ethers such as oxane is a common strategy in medicinal chemistry to enhance physicochemical and pharmacokinetic properties. nih.gov The conformational dynamics of the oxan-4-yl group are therefore a critical determinant of the molecule's bioactive conformation—the specific 3D arrangement required for optimal interaction with its biological target. fiveable.me

Table 1: Summary of Substituent Effects on the Thiazole-Amine Scaffold

| Position | Substituent | Role in Biological Interactions | Potential Impact |

|---|---|---|---|

| 2 | Amino Group | Key hydrogen bond donor/acceptor; core binding motif. | Often essential for activity; modifications can modulate potency. |

| 5 | Methyl Group | Provides steric bulk; electron-donating, increasing ring basicity. | Can form hydrophobic interactions or cause steric hindrance. |

| 4 | Oxan-4-yl Group | Influences 3D conformation; adds polarity and sp³ character. | Improves solubility and metabolic stability; provides a specific vector for binding. |

Rational Design Strategies for Optimizing Thiazole-Amine Derivatives

Rational drug design leverages SAR data to guide the synthesis of new analogues with improved properties. wiley.commdpi.com For thiazole-amine scaffolds, strategies often focus on modifying the substituents at the C4 and C5 positions while retaining the crucial 2-amino group.

Key optimization strategies include:

Modification of the C4-Substituent: The oxan-4-yl group can be replaced with other cyclic or acyclic moieties to probe the steric and electronic requirements of the C4 binding pocket. Bioisosteres such as piperidine (B6355638) or cyclohexane (B81311) could be used to evaluate the importance of the ring oxygen.

Exploration of the C5-Position: Given the variable impact of the 5-methyl group, replacing it with other small substituents like hydrogen, halogens, or cyano groups can determine if steric bulk or altered electronics in this region are favorable.

Derivatization of the 2-Amino Group: While often essential, carefully considered derivatization can be explored. For example, creating prodrugs by acylation could improve cell permeability, or adding small substituents might pick up additional interactions if the binding pocket allows. nih.gov

Structure-Based Design: If the structure of the biological target is known, molecular docking can be used to predict the binding modes of designed analogues, helping to prioritize synthetic efforts. nih.gov This approach allows for the design of derivatives with optimized interactions, such as filling a hydrophobic pocket or forming a new hydrogen bond.

Computational Approaches in SAR Analysis

Computational chemistry is an indispensable tool in modern drug discovery, providing insights that guide the design and interpretation of SAR studies. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For 2-aminothiazole derivatives, QSAR studies have been successfully employed to identify the key molecular properties (descriptors) that govern their inhibitory potency, particularly against protein kinases. tandfonline.comnih.gov

In a typical QSAR study, a dataset of thiazole analogues with known biological activities (e.g., IC₅₀ values) is used. acs.org Various molecular descriptors representing steric, electronic, hydrophobic, and topological properties are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that predicts activity based on these descriptors. nih.gov

The resulting QSAR equation provides quantitative insight into the SAR. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that smaller substituents are preferred in a particular region of the molecule. The models are rigorously validated to ensure their predictive power. nih.gov The insights gained from validated QSAR models are invaluable for designing new, more potent 2-aminothiazole derivatives by focusing on optimizing the most influential physicochemical properties. nih.govtandfonline.com

Table 2: Representative Statistical Parameters for a Hypothetical QSAR Model of Thiazole-Amine Derivatives

| Parameter | Description | Typical Value | Interpretation |

|---|---|---|---|

| R² | Coefficient of Determination | > 0.8 | Indicates a good fit of the model to the training data. |

| Q² (or R²cv) | Cross-Validated R² | > 0.6 | Indicates good internal predictive ability of the model. |

| R²pred | R² for External Test Set | > 0.6 | Indicates good external predictive ability for new compounds. |

| Descriptors | Molecular Properties | - | Examples: Molar Refractivity (MR), LogP, Dipole Moment, specific atom counts. |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that plays a crucial role in drug discovery by predicting the preferred orientation of a molecule when bound to a second to form a stable complex. For the thiazole-amine scaffold, and specifically for compounds structurally related to 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine, molecular docking studies have been instrumental in elucidating their mechanism of action and in the rational design of more potent and selective inhibitors for various biological targets.

While specific molecular docking studies for this compound are not extensively available in the public domain, the broader class of 2-aminothiazole derivatives has been the subject of numerous computational studies. These studies have identified key biological targets, primarily protein kinases, which are often implicated in proliferative diseases such as cancer. nih.govrsc.org

Protein Kinases as Key Targets

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The 2-aminothiazole core is a well-established pharmacophore that can effectively interact with the ATP-binding site of several kinases. biointerfaceresearch.com

Docking studies have shown that 2-aminothiazole derivatives can act as inhibitors for a range of kinases, including:

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Overexpression of Aurora kinases is linked to various cancers. Docking studies of 2-aminothiazole derivatives into the active site of Aurora kinase A (PDB ID: 1MQ4) have revealed key interactions. The 2-amino group of the thiazole ring often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. Molecular docking simulations of 2,4-disubstituted thiazole derivatives with the EGFR kinase domain (PDB ID: 1M17) have demonstrated their potential as EGFR inhibitors. jptcp.com

p56lck Tyrosine Kinase: This kinase is crucial for T-cell signaling. The 2-aminothiazole scaffold has been identified as a template for potent p56lck inhibitors. biointerfaceresearch.com

Interaction Patterns and Binding Modes

The binding mode of 2-aminothiazole derivatives within the ATP-binding pocket of kinases often involves a conserved pattern of interactions. The thiazole ring itself can participate in hydrophobic interactions with nonpolar residues in the active site. The substituents at the 2, 4, and 5-positions of the thiazole ring play a crucial role in determining the binding affinity and selectivity.

For instance, in the case of Aurora kinase inhibitors, the 2-amino group typically forms one or more hydrogen bonds with the backbone carbonyl and/or nitrogen atoms of the hinge region residues. nih.gov Substituents at the 4-position can be designed to occupy and interact with other regions of the ATP-binding site, thereby enhancing potency.

A general representation of the interactions observed in docking studies of 2-aminothiazole derivatives with protein kinases is summarized in the table below.

| Biological Target | PDB ID | Key Interacting Residues | Types of Interactions | Reference Compound Class |

|---|---|---|---|---|

| Aurora Kinase A | 1MQ4 | Alanine, Leucine | Hydrogen bonding with the hinge region | 2-Amino thiazole derivatives |

| EGFR Kinase | 1M17 | Cysteine, Threonine, Methionine | Hydrogen bonds, Hydrophobic interactions | 2,4-Disubstituted thiazole derivatives |

| Tubulin | 4O2B | Cysteine, Valine, Leucine | Hydrogen bonds, Hydrophobic interactions | 2,4-Disubstituted thiazole derivatives |

Tubulin as Another Important Target

Besides protein kinases, tubulin is another significant biological target for thiazole derivatives. Tubulin is the protein that polymerizes into microtubules, which are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents.

Molecular docking studies of 2,4-disubstituted thiazole derivatives at the colchicine (B1669291) binding site of tubulin have provided insights into their mechanism of action as tubulin polymerization inhibitors. nih.govresearchgate.net These studies have shown that the thiazole core can fit into the binding pocket and form interactions with key residues, leading to the disruption of microtubule dynamics.

The following table presents a summary of docking results for representative 2-aminothiazole derivatives against various biological targets from published studies. It is important to note that these are not results for this compound, but for structurally related compounds, which helps in understanding the potential interactions of this chemical scaffold.

| Compound Class | Biological Target | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| 2-Amino thiazole derivatives | Aurora Kinase A (1MQ4) | -9.67 | Hydrogen bonds with hinge region residues. acs.org |

| 2,4-Disubstituted thiazole derivatives | EGFR Kinase (1M17) | -7.811 | Hydrophobic interactions with C10, C17, C18, and C14. jptcp.comjptcp.com |

| 2,4-Disubstituted thiazole derivatives | Tubulin (Colchicine site) | -7.5 to -8.5 | Hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net |

| 2-Aminothiazole derivatives | Oxidoreductase (2CDU) | -6.64 | Binding to the active site. researchgate.net |

Investigation of Biological Mechanisms and Molecular Targets of Thiazole Amine Compounds

Enzyme Inhibition and Activation Studies of Thiazole-Amine Analogs

Thiazole-amine derivatives have been extensively studied for their ability to modulate the activity of various enzymes through inhibition or activation. These interactions are crucial to their therapeutic potential.

Numerous 2-aminothiazole (B372263) derivatives have demonstrated potent inhibitory effects on several key enzymes. For instance, certain analogs exhibit significant inhibition of human carbonic anhydrase (hCA) isoforms I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Specifically, 2-amino-4-(4-chlorophenyl)thiazole is a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) effectively inhibits hCA II, AChE, and BChE. nih.gov The inhibitory constants (Ki) for these interactions are in the micromolar to nanomolar range, indicating high-affinity binding. nih.gov

Furthermore, studies on lactoperoxidase (LPO) have shown that 2-aminothiazole derivatives can act as competitive inhibitors of this enzyme. researchgate.net The most effective of these was 2-Amino-4-(4-chlorophenyl)thiazole, which displayed a Ki value of 250±100 nM. researchgate.net Triazole-based thiamine (B1217682) analogs have also been shown to inhibit thiamine diphosphate-dependent enzymes. acs.orgresearchgate.net

Conversely, some thiazole (B1198619) derivatives have been identified as enzyme activators. Certain (hetero)aryl substituted thiazol-2,4-yl derivatives that incorporate a pyridine (B92270) moiety have been shown to activate human carbonic anhydrase isoforms, with some compounds showing selectivity for specific isoforms like CA VII. researchgate.net

Table 1: Enzyme Modulation by Thiazole-Amine Analogs

| Compound Class | Enzyme | Effect | Potency (Ki or IC50) |

|---|---|---|---|

| 2-Aminothiazole Derivatives | Carbonic Anhydrase I & II | Inhibition | 0.008 µM - 0.124 µM nih.gov |

| 2-Aminothiazole Derivatives | Acetylcholinesterase | Inhibition | 0.129 µM nih.gov |

| 2-Aminothiazole Derivatives | Butyrylcholinesterase | Inhibition | 0.083 µM nih.gov |

| 2-Aminothiazole Derivatives | Lactoperoxidase | Inhibition | 250 nM researchgate.net |

| Thiazole Derivatives | Carbonic Anhydrase Isoforms | Activation | Nanomolar to micromolar range researchgate.net |

Receptor Binding and Modulation by Thiazole-Amine Derivatives

The interaction of thiazole-amine derivatives with cellular receptors is another critical aspect of their biological activity. These compounds can act as antagonists or modulators of various receptor types.

Research has identified thiazole and thiadiazole derivatives as potent and selective antagonists of the human adenosine (B11128) A3 receptor. nih.gov Structure-activity relationship studies have shown that substitutions on the thiazole ring and associated phenyl groups significantly influence binding affinity, with some analogs achieving subnanomolar Ki values. nih.gov

More recently, thiazole-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.com These compounds have been shown to be potent inhibitors of AMPAR-mediated currents and can modulate receptor kinetics by enhancing deactivation rates, suggesting potential as neuroprotective agents. mdpi.com Additionally, thiazole compounds have been noted for their ability to bind to γ-aminobutyric acid (GABA) receptors, which can lead to significant behavioral changes in vertebrates. researchgate.net

Table 2: Receptor Interaction of Thiazole-Amine Derivatives

| Compound Class | Receptor | Effect | Potency (Ki or IC50) |

|---|---|---|---|

| Thiazole/Thiadiazole Derivatives | Human Adenosine A3 Receptor | Antagonist | Subnanomolar to micromolar range nih.gov |

| Thiazole-Carboxamide Derivatives | AMPA Receptors | Negative Allosteric Modulator | Low micromolar range mdpi.com |

| Thiazole Compounds | GABA Receptors | Binding | Not specified researchgate.net |

Modulation of Cellular Signaling Pathways by Related Thiazole Structures

Thiazole-containing compounds have been shown to influence a variety of cellular signaling pathways, which is often the underlying mechanism of their observed biological effects, particularly in cancer.

One of the key areas of investigation is the role of thiazole derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov Their abnormal function is often implicated in cancer, making them important therapeutic targets. Thiazole-based drugs such as Dasatinib are well-known kinase inhibitors. nih.gov

Furthermore, novel thiazole derivatives have been developed as dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often dysregulated in cancer. rsc.org These compounds have been shown to induce cell cycle arrest in leukemia cell lines. rsc.org

Other studies have demonstrated that thiazole derivatives can inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis. researchgate.net For instance, one compound blocked VEGFR-2 with an IC50 of 0.15 µM. researchgate.net The ability to modulate these pathways highlights the potential of thiazole structures in the development of targeted therapies.

Exploration of Thiazole-Amine Compounds as Chemical Probes for Biological Systems

Due to their specific interactions with biological targets, thiazole-amine compounds are valuable tools as chemical probes for the investigation of biological systems. A chemical probe is a small molecule that is used to study the function of a particular protein or pathway in a cellular or in vivo context.

The potent and selective nature of some thiazole-amine derivatives makes them ideal for this purpose. For example, the selective adenosine A3 receptor antagonists can be used to probe the physiological and pathological roles of this receptor in different biological systems. nih.gov Similarly, the AMPA receptor modulators can be employed to investigate the intricacies of glutamatergic neurotransmission and its role in neurological disorders. nih.govmdpi.com

The enzyme inhibitors and activators derived from the thiazole-amine scaffold also serve as excellent chemical probes. By selectively inhibiting or activating a specific enzyme, researchers can elucidate its role in complex biological processes. nih.govresearchgate.netresearchgate.net The development of these targeted molecules is a crucial aspect of chemical biology, enabling a deeper understanding of cellular function.

Methodologies for Target Identification in Chemical Biology

Identifying the specific molecular targets of bioactive compounds is a fundamental goal in chemical biology. For thiazole-amine derivatives, several methodologies have been employed to pinpoint their targets and elucidate their mechanisms of action.

A significant number of thiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This is a common mechanism for the anticancer activity of these compounds. Tubulin polymerization assays are performed in vitro to quantify the ability of a compound to inhibit the formation of microtubules from tubulin dimers.

Several studies have reported on novel thiazole-based compounds that inhibit tubulin polymerization with IC50 values in the low micromolar range. mdpi.comnih.govnih.govacs.org For example, a series of thiazole-naphthalene derivatives was found to significantly inhibit tubulin polymerization, with the most active compound having an IC50 of 3.3 µM. nih.gov Molecular docking studies often accompany these assays to demonstrate that the compounds bind to the colchicine (B1669291) binding site on tubulin. mdpi.comnih.gov

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound Series | Potency (IC50) | Reference |

|---|---|---|

| Thiazole-based chalcones | 7.78 µM mdpi.com | mdpi.com |

| Thiazole-naphthalene derivatives | 3.3 µM nih.gov | nih.gov |

| 2,4-disubstituted thiazole derivatives | 2.00 µM - 2.95 µM nih.govacs.org | nih.govacs.org |

Cell cycle analysis is a powerful tool to understand the effects of a compound on cell proliferation. This is often done using flow cytometry to measure the DNA content of cells, thereby determining the phase of the cell cycle in which they are arrested.

For thiazole derivatives that inhibit tubulin polymerization, a common observation is an arrest of the cell cycle in the G2/M phase, which is consistent with the disruption of the mitotic spindle. nih.gov For example, the potent thiazole-naphthalene tubulin inhibitor was shown to arrest MCF-7 cancer cells in the G2/M phase. nih.gov Other thiazole derivatives have been found to induce cell cycle arrest at the G0-G1 or G1/S phase. rsc.orgresearchgate.net The specific phase of arrest can provide clues about the compound's mechanism of action. For instance, a compound that induces G1/S arrest may be interfering with DNA replication or the signaling pathways that control entry into S phase. researchgate.net

Theoretical and Computational Chemistry Studies of 5 Methyl 4 Oxan 4 Yl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. zsmu.edu.ua For 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine, DFT calculations can elucidate key aspects of its chemical nature. These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

From the optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Further analysis can yield global reactivity descriptors, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will behave in different chemical environments.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; identifies regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity, stability, and polarizability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net Derived from the results of DFT calculations, an MEP map displays the electrostatic potential on the electron density surface. Different colors are used to represent regions of varying potential.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These sites often correspond to lone pairs on heteroatoms like nitrogen, oxygen, and sulfur. Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the amine group).

For this compound, an MEP map would highlight the electron-rich nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen of the oxane ring as potential sites for hydrogen bonding or coordination. researchgate.net The hydrogen atoms of the 2-amino group would be identified as key hydrogen bond donor sites. researchgate.net

Molecular Dynamics Simulations of Ligand-Target Interactions

While quantum calculations reveal the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study its behavior in a biological context. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of how a ligand like this compound might interact with a biological target, such as a protein or enzyme.

The process begins with molecular docking, where the compound is placed into the binding site of a target protein in a computationally favorable orientation. This docked complex then serves as the starting point for the MD simulation. During the simulation, the system's trajectory is calculated by solving Newton's equations of motion for every atom.

These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in the binding, and reveal conformational changes in both the ligand and the target upon binding. nih.gov Analysis of the simulation can quantify the binding free energy, providing a more accurate estimate of binding affinity than docking alone. Such studies are invaluable for understanding the mechanism of action and for the rational optimization of lead compounds.

Conformational Analysis of the Oxane Ring and its Stereochemical Implications

The flexibility of a molecule is a critical determinant of its biological activity, as it must adopt a specific conformation to fit into a receptor's binding site. The oxane (tetrahydropyran) ring in this compound is not planar and primarily adopts a stable chair conformation to minimize steric and torsional strain.

In this chair conformation, the substituent at the 4-position—the 5-methyl-1,3-thiazol-2-amine group—can be oriented in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The equatorial position is generally more stable due to reduced steric hindrance.

Prediction of Physicochemical Descriptors Relevant to Biological Activity and ADME Profiles

For a compound to be a viable drug candidate, it must not only interact with its target effectively but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational methods are widely used to predict these properties early in the drug discovery process. nih.gov These predictions are based on the molecule's structure and help to identify potential liabilities. nih.govresearchgate.net

Various physicochemical descriptors can be calculated for this compound to build its ADME profile. These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net

| ADME-Related Descriptor | Relevance to Drug Development |

| Molecular Weight (MW) | Influences diffusion and transport across biological membranes. |

| LogP (Lipophilicity) | Measures the partitioning between an octanol (B41247) and water phase; critical for permeability and solubility. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds; affects membrane permeability and receptor binding. |

| Hydrogen Bond Acceptors (HBA) | The number of N, O, and S atoms; affects membrane permeability and receptor binding. |

| Topological Polar Surface Area (TPSA) | A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (LogS) | Affects absorption and formulation. |

Predicting these properties helps to prioritize compounds for synthesis and testing, reducing the time and cost associated with drug development. derpharmachemica.com

Virtual Screening and De Novo Ligand Design Utilizing Thiazole Scaffolds

The 2-aminothiazole (B372263) core within this compound is recognized as a "privileged scaffold" in medicinal chemistry, as it is present in numerous biologically active compounds. nih.govmdpi.com This makes it an excellent starting point for computational drug design efforts.

Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govacs.org Using the this compound structure as a query, similarity-based or pharmacophore-based searches can be performed to find other compounds with potentially similar activity. Alternatively, structure-based virtual screening docks entire libraries of compounds into a target's binding site to identify potential hits. mdpi.com

De novo ligand design is a computational technique used to design novel molecules from scratch. nih.gov Algorithms can use the 2-aminothiazole scaffold as a core fragment and iteratively add new functional groups or building blocks to create new molecules tailored to fit the steric and electronic requirements of a target's active site. This approach allows for the exploration of novel chemical space and the design of highly potent and selective ligands.

Derivatization Strategies for Functionalization and Analytical Applications

Chemical Modification of the 2-Amino Group for Enhanced Properties

The 2-amino group on the thiazole (B1198619) ring of 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine is a prime target for chemical modification to modulate the compound's biological activity and properties. Common derivatization strategies for 2-aminothiazoles include acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The reaction of the primary amino group with various acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. This modification can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are crucial for target engagement. For instance, the introduction of different acyl groups can be systematically varied to explore structure-activity relationships (SAR).

Sulfonylation: Treatment with sulfonyl chlorides leads to the formation of sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, potentially improving the binding affinity and selectivity of the compound for its biological target.

Urea (B33335) and Thiourea (B124793) Formation: The reaction with isocyanates or isothiocyanates provides access to a diverse range of urea and thiourea derivatives. These functional groups are known to participate in various biological interactions and can significantly alter the pharmacological profile of the parent compound.

A summary of potential derivatization reactions at the 2-amino group is presented in the table below.

| Reagent Class | Functional Group Introduced | Potential Impact on Properties |

| Acid Chlorides/Anhydrides | Amide | Modulates lipophilicity, hydrogen bonding |

| Sulfonyl Chlorides | Sulfonamide | Enhances hydrogen bonding capacity |

| Isocyanates | Urea | Alters biological interactions, solubility |

| Isothiocyanates | Thiourea | Modifies binding affinity and selectivity |

Functionalization Strategies for the Oxane Moiety

The oxane (tetrahydropyran) ring offers additional opportunities for derivatization, which can be exploited to fine-tune the molecule's properties. While the saturated nature of the oxane ring makes it less reactive than the thiazole core, several strategies can be employed for its functionalization.

One approach involves the introduction of functional groups onto the oxane ring during its synthesis, prior to the formation of the thiazole ring. This allows for the incorporation of various substituents at specific positions. Alternatively, late-stage functionalization of the pre-formed oxane ring can be achieved through C-H activation methodologies, although this can be challenging and may lack regioselectivity.

Functional groups that could be introduced include hydroxyl, amino, or carboxylic acid moieties. These groups can serve as handles for further conjugation or to improve the aqueous solubility of the compound. For example, a hydroxyl group on the oxane ring could be used to attach reporter groups or linkers for the development of research probes.

Introduction of Reporter Groups for Biological Studies

To investigate the mechanism of action, cellular distribution, and target engagement of this compound, it is often necessary to attach a reporter group. Common reporter groups include fluorescent dyes, biotin (B1667282) tags, and radioactive isotopes.

Fluorescent Labeling: A fluorescent probe can be attached to the molecule, typically through a linker connected to either the 2-amino group or a functionalized position on the oxane moiety. This allows for the visualization of the compound in cells and tissues using fluorescence microscopy, providing valuable information on its subcellular localization.

Biotinylation: The covalent attachment of a biotin molecule creates a high-affinity handle for avidin (B1170675) or streptavidin proteins. nih.gov This is particularly useful for affinity purification of the target protein from a complex biological mixture, a technique known as affinity pull-down. nih.gov

Radiolabeling: The incorporation of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), enables quantitative analysis of the compound's distribution and metabolism in biological systems through techniques like autoradiography and liquid scintillation counting.

The choice of reporter group and the site of attachment must be carefully considered to minimize perturbation of the compound's biological activity.

Application of Derivatization in Advanced Analytical Method Development

Derivatization plays a crucial role in the development of sensitive and selective analytical methods for the quantification of this compound in various matrices, particularly for high-performance liquid chromatography (HPLC).

Pre-column Derivatization for HPLC Analysis of Amines

Pre-column derivatization involves reacting the analyte with a labeling reagent prior to its injection into the HPLC system. This is a common strategy for primary amines that lack a strong chromophore or fluorophore, thereby enhancing their detectability. Several reagents are available for the pre-column derivatization of primary amines, as detailed in the table below.

| Derivatizing Reagent | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity |

| Dansyl chloride (DNS-Cl) | Fluorescence | Stable derivatives |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Reacts with primary and secondary amines |

| Phenylisothiocyanate (PITC) | UV | Forms stable derivatives |

The choice of reagent depends on the desired sensitivity, the presence of interfering substances, and the available detection capabilities.

Post-column Derivatization Techniques

In post-column derivatization, the derivatizing reagent is mixed with the column effluent after the separation of the analytes. This approach is advantageous when the derivatized products are unstable or when the derivatization reaction is not compatible with the mobile phase conditions. For the analysis of amines, reagents like ninhydrin (B49086) can be used in a post-column reaction to produce a colored product that can be detected by UV-Vis absorption. This technique avoids the potential for multiple derivative products that can sometimes occur with pre-column derivatization.

Synthesis of Research Probes and Affinity Ligands from this compound

Building upon the derivatization strategies discussed, this compound can be converted into valuable research tools such as chemical probes and affinity ligands.

Research Probes: A research probe is a molecule that is used to study a biological system. By attaching a reporter group, such as a fluorophore or a photoaffinity label, to the parent compound, a probe can be created to investigate its biological target and mechanism of action. For example, a fluorescently labeled version of the compound can be used in high-content screening assays to identify factors that influence its cellular activity.

Affinity Ligands: An affinity ligand is a molecule that is immobilized on a solid support and used to selectively capture its binding partner from a complex mixture. To create an affinity ligand, this compound would be functionalized with a linker arm that can be covalently attached to a chromatography resin. This affinity matrix can then be used to purify the target protein, which is a critical step in target identification and validation. The design of the linker is crucial to ensure that the immobilized ligand retains its ability to bind to the target.

The development of these specialized tools from this compound is essential for advancing our understanding of its biological function and for the discovery of new therapeutic agents.

An in-depth analysis of the chemical compound this compound reveals significant potential for future research and development across various scientific disciplines. This article explores the prospective avenues for investigation, focusing on synthetic methodologies, therapeutic applications, computational design, and materials science, all centered around this specific thiazole-amine scaffold.

Future Research Directions and Translational Perspectives

The unique structural characteristics of 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine, featuring a substituted 2-aminothiazole (B372263) core, position it as a compound of interest for extensive future investigation. The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, known for a wide array of biological activities. nih.gov The exploration of this specific derivative and the broader class of thiazole-amines holds considerable promise for translation into practical applications.

Q & A

Q. What are the common synthetic routes for 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine?

- Methodological Answer : A multi-step synthesis typically involves cyclization reactions. For example, thiourea intermediates can be generated by reacting aryl isothiocyanates with amines, followed by acid-mediated cyclization to form the thiazole core . Optimized protocols may use POCl₃ as a cyclizing agent at elevated temperatures (e.g., 120°C) to enhance yield and purity .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., C–H···Cl interactions in thiazole derivatives) .

- NMR spectroscopy : Assigns proton environments (e.g., distinguishing oxan-4-yl protons at δ 3.5–4.0 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., exact mass ±0.001 Da) .

Q. What spectroscopic methods are used for characterization?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹ for the amine group) .

- ¹³C NMR : Confirms substitution patterns (e.g., oxan-4-yl carbons at ~70 ppm) .

- High-resolution MS : Provides exact mass for molecular formula validation .

Q. What biological activities are reported for structurally similar thiazol-2-amine derivatives?

- Methodological Answer :

- Antitumor activity : Evaluated via in vitro assays (e.g., IC₅₀ values against human cancer cell lines) .

- Neurological effects : mGluR5 antagonism tested in receptor-binding assays .

- Antimicrobial properties : Screened against bacterial/fungal strains using MIC assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved synthesis yield?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance cyclization efficiency .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for antitumor studies) and controls .

- Regioisomer analysis : Separate isomers via HPLC to isolate active species .

- Dose-response validation : Repeat assays with varying concentrations to confirm potency thresholds .

Q. How to design assays for mechanistic studies of its biological activity?

- Methodological Answer :

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-SR141716 for CRF1 receptor antagonism) .

- Gene expression profiling : RNA-seq to identify downstream targets in cancer cells .

- Molecular docking : Simulate interactions with protein targets (e.g., mGluR5) using software like AutoDock .

Q. How can structural ambiguities be resolved using crystallography?

- Methodological Answer :

- Twinned data refinement : Apply SHELXL for high-resolution datasets to resolve overlapping peaks .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking in aryl-thiazole systems) .

- Comparative crystallography : Cross-validate with similar structures (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.